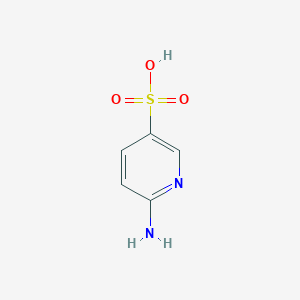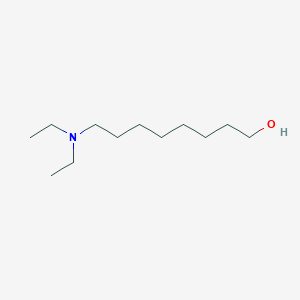
16-Oxocafestol
Overview
Description
16-Oxocafestol is a derivative of the diterpene cafestol, which is found in coffee. This compound has garnered interest due to its potential biological activities, including its ability to induce phase II enzymes and exhibit anticancer, chemopreventive, and antioxidative properties .
Mechanism of Action
Target of Action
The primary target of 16-Oxocafestol is the enzyme Glutathione S-transferase (GST) . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Mode of Action
This compound interacts with its target, GST, by enhancing its activity . This interaction results in an increase in the conjugation of glutathione to various compounds, thereby facilitating their removal from the body and reducing potential damage to cells.
Biochemical Pathways
The action of this compound primarily affects the glutathione metabolic pathway . By enhancing the activity of GST, this compound increases the conjugation of glutathione to various compounds. This process is a key step in the detoxification of harmful substances and the prevention of oxidative stress.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has slight solubility in chloroform and methanol . These properties may influence its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is an increase in the levels of GST activity and acid-soluble sulfhydryl in the liver and small bowel mucosa . This leads to enhanced detoxification processes and a reduction in oxidative stress, potentially offering protective effects against various forms of cellular damage.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy and stability could be affected by the chemical environment within the body . .
Biochemical Analysis
Biochemical Properties
16-Oxocafestol interacts with the enzyme glutathione S-transferase (GST), a critical enzyme involved in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione . Through these interactions, this compound enhances the activity of GST and increases the levels of tissue sulfhydryl .
Cellular Effects
In terms of cellular effects, this compound has been found to increase the levels of GST and tissue sulfhydryl in liver and small bowel mucosa . This suggests that this compound may play a role in protecting cells from oxidative stress by enhancing the body’s antioxidant defenses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GST. By enhancing the activity of this enzyme, this compound increases the levels of tissue sulfhydryl, a biomolecule that plays a crucial role in maintaining the redox balance within cells .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings have not been extensively documented, it is known that the compound can enhance the activity of GST and increase tissue sulfhydryl levels when administered at a dose of 10 µmol/animal once per day for three days .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been reported that the compound can enhance the activity of GST and increase tissue sulfhydryl levels when administered at a dose of 10 µmol/animal once per day for three days .
Metabolic Pathways
This compound is involved in the metabolic pathway of glutathione, specifically in the process of glutathione conjugation, a key phase II detoxification pathway . The compound enhances the activity of GST, an enzyme that catalyzes the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .
Transport and Distribution
Given its role in enhancing the activity of GST, it is likely that the compound may be distributed to areas where GST is present, such as the liver and small bowel mucosa .
Subcellular Localization
Given its interaction with GST, it is likely that the compound may be localized in areas where GST is present, such as the cytosol .
Preparation Methods
16-Oxocafestol is synthesized from cafestol through a series of chemical reactions. The synthetic route typically involves oxidation reactions to introduce the oxo group at the 16th position of the cafestol molecule. The specific reaction conditions and reagents used in these synthetic routes are not widely detailed in the literature .
Chemical Reactions Analysis
16-Oxocafestol undergoes various chemical reactions, including:
Reduction: Potential reduction reactions could convert the oxo group back to a hydroxyl group.
Substitution: The compound may undergo substitution reactions at various positions on the molecule.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
16-Oxocafestol has several scientific research applications:
Chemistry: It is used in studies related to oxidative stress and reactive species due to its antioxidant properties.
Biology: The compound is studied for its ability to induce glutathione S-transferase activity, which is important in detoxification processes.
Medicine: Research suggests potential anticancer and chemopreventive effects, making it a candidate for further studies in cancer therapy.
Industry: Its antioxidative properties may be explored for use in food preservation and other industrial applications .
Comparison with Similar Compounds
16-Oxocafestol is unique compared to other diterpene derivatives like kahweol and cafestol due to its specific structural modifications and biological activities. Similar compounds include:
Cafestol: The parent compound, found in coffee, known for its cholesterol-raising effects.
Kahweol: Another diterpene found in coffee, with similar biological activities but different structural features.
Diterpenes: A broader class of compounds with diverse biological activities, including anti-inflammatory and anticancer properties
This compound stands out due to its specific ability to induce phase II detoxification enzymes and its potential antioxidative and chemopreventive effects.
Properties
IUPAC Name |
12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYTNONBBOFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)
![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)





